A Technical Guide to trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester: Application in Modern Drug Metabolism Research
A Technical Guide to trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester: Application in Modern Drug Metabolism Research
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides an in-depth analysis of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester, a deuterated, stable isotope-labeled (SIL) compound of significant value in pharmaceutical research and development. The core utility of this molecule lies in its application as a tracer and internal standard for absorption, distribution, metabolism, and excretion (ADME) studies. Its structure, being a derivative of a key precursor to anti-cancer drugs like afatinib and neratinib, makes it particularly relevant for developing and validating bioanalytical methods for these and related compounds. This document will elucidate the chemical properties, mechanism of utility, and a detailed experimental protocol for its application, designed for researchers, chemists, and drug development professionals.
The Indispensable Role of Stable Isotope Labeling in Drug Development
A comprehensive understanding of a new chemical entity's (NCE) ADME profile is a cornerstone of modern drug development, essential for evaluating the safety and efficacy of a potential therapeutic.[1] Isotopic labeling, which involves strategically replacing specific atoms in a drug molecule with their isotopes, has become a vital tool for these investigations.[1] This technique allows researchers to trace the journey of a drug and its metabolites through a biological system with exceptional precision.[1]
Unlike radioisotopes, stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are non-radioactive. This inherent safety makes them ideal for human studies, including those in vulnerable populations, and for repeat-dosing regimens.[1][2] When a molecule is labeled with deuterium, its chemical and biological properties remain virtually identical to the unlabeled analog. However, its mass increases, creating a distinct signature that can be unequivocally detected by mass spectrometry (MS).[2][] This mass shift allows the labeled compound to serve as a "silent witness" to its own metabolism, enabling precise quantification and structural elucidation of its metabolites without interference from endogenous molecules.[]
Trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester is a prime example of such a tool, where the six deuterium atoms on the dimethylamino group provide a clear +6 Dalton mass shift, making it an ideal internal standard for quantitative bioanalysis and a tracer for metabolic pathway identification.
Chemical Structure and Physicochemical Properties
The structure and properties of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester are fundamental to its application. The nomenclature itself provides a clear description:
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trans: Refers to the (E)-stereochemistry across the carbon-carbon double bond.
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4-Dimethylamino: A dimethylamino group is attached to the fourth carbon of the main chain.
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crotonic Acid: A four-carbon unsaturated carboxylic acid.
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-d6: Indicates that the six hydrogen atoms on the two methyl groups of the dimethylamino moiety have been replaced with deuterium.
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Methyl Ester: The carboxylic acid is functionalized as a methyl ester.
Chemical Structure
Caption: Chemical structure of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester.
Physicochemical Data
| Property | Value | Source(s) |
| Chemical Name | trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester | N/A |
| Synonyms | (E)-4-(Dimethylamino-d6)but-2-enoic acid methyl ester | N/A |
| CAS Number | 1259680-82-4 | [4] |
| Molecular Formula | C₇H₇D₆NO₂ | Derived |
| Molecular Weight | 149.23 g/mol | Derived |
| Appearance | Powder | [5] |
| Storage | Room temperature, sealed | [5] |
| Unlabeled CAS | 212776-19-7 | [5][6][7] |
| Unlabeled Formula | C₇H₁₃NO₂ | [5][6][7] |
| Unlabeled MW | 143.19 g/mol | [6] |
Mechanism of Utility: A Mass-Shifted Tracer for Bioanalysis
The core principle behind using trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester is its behavior in mass spectrometry. When an unlabeled drug candidate (the analyte) and its stable isotope-labeled version (the internal standard) are mixed, they are chemically identical and thus co-elute during liquid chromatography (LC). However, in the mass spectrometer, they are easily distinguished by their mass-to-charge ratio (m/z).
The deuterium labeling on the dimethylamino group is strategically placed at a site known for potential metabolic activity, specifically N-demethylation. If the drug undergoes this transformation, the labeled standard will undergo the same, but the resulting fragments will retain a mass shift, allowing for unambiguous identification of the metabolic pathway.
Caption: Principle of mass-shift detection in metabolic studies.
Application Protocol: In Vitro Metabolic Stability Assay using LC-MS/MS
This protocol describes a typical experiment to determine the rate of metabolism of an unlabeled parent compound using trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester as an internal standard for quantification.
Principle
The experiment involves incubating the unlabeled test compound with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The reaction is initiated by adding a cofactor, NADPH. Aliquots are taken at various time points, and the reaction is stopped ("quenched"). The deuterated internal standard is added to all samples to account for variations in sample processing and instrument response. The disappearance of the parent compound over time is measured by LC-MS/MS to determine its metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Materials and Reagents
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Unlabeled trans 4-Dimethylaminocrotonic Acid Methyl Ester (Test Compound)
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trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (Internal Standard, IS)
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Pooled Human Liver Microsomes (HLM)
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Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
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NADPH Regenerating System (e.g., NADPH-A, NADPH-B)
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Acetonitrile (ACN) (Quenching/Protein Precipitation Solvent)
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Deionized Water
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96-well plates, refrigerated centrifuge, LC-MS/MS system
Step-by-Step Methodology
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Prepare Stock Solutions:
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Test Compound Stock: Prepare a 10 mM stock of the unlabeled compound in DMSO.
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Internal Standard (IS) Stock: Prepare a 1 mM stock of the d6-labeled compound in DMSO.
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Rationale: DMSO is used for its ability to dissolve a wide range of organic compounds. High concentrations are prepared for serial dilution.
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Prepare Working Solutions:
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Test Compound Working Solution: Dilute the stock solution to 100 µM in phosphate buffer.
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Microsome Working Solution: Dilute the HLM stock to a final concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.
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Quenching Solution: Prepare ACN containing a fixed concentration of the IS (e.g., 100 nM).
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Rationale: Working solutions are prepared at concentrations suitable for the assay conditions. The IS is included in the quenching solvent for efficient and consistent addition to all samples after the reaction is stopped.
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Incubation Procedure:
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Pre-warm the microsome working solution and test compound working solution at 37°C for 5 minutes.
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To initiate the reaction, add the NADPH regenerating system to the microsome/compound mixture. The final concentration of the test compound should be low (e.g., 1 µM) to be under Kₘ conditions.
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Immediately take a time-zero (T=0) aliquot and add it to a well in the 96-well plate containing the cold quenching solution.
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Incubate the remaining reaction mixture at 37°C.
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Take aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes) and add them to separate wells containing the quenching solution.
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Rationale: 37°C is used to mimic physiological temperature. The T=0 sample represents 100% of the compound before metabolism begins. Quenching with cold ACN stops the enzymatic reaction by denaturing the proteins and precipitating them out of the solution.
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Sample Processing:
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Once all time points are collected, seal the 96-well plate and centrifuge at 4000 rpm for 20 minutes at 4°C.
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This will pellet the precipitated proteins.
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Carefully transfer the supernatant to a new 96-well plate for analysis.
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Rationale: Centrifugation clears the sample of particulate matter that could clog the LC system.
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LC-MS/MS Analysis:
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Inject the supernatant onto an appropriate LC column (e.g., C18).
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Develop a chromatographic method to separate the analyte from other matrix components. The analyte and the IS should co-elute.
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Set up the mass spectrometer to monitor the specific mass transitions for both the unlabeled analyte and the d6-labeled IS using Multiple Reaction Monitoring (MRM).
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Data Analysis:
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For each time point, calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
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Plot the natural log (ln) of the peak area ratio versus time.
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The slope of the line from this plot is the elimination rate constant (k).
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Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
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Workflow Visualization
Caption: Experimental workflow for an in vitro metabolic stability assay.
Synthesis Outline
The synthesis of trans 4-Dimethylaminocrotonic Acid and its derivatives is well-documented. A common and efficient method is the Horner-Wadsworth-Emmons (HWE) reaction.[8] The synthesis of the d6-labeled variant would follow a similar pathway, substituting a deuterated starting material.
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Starting Material: The synthesis would begin with a deuterated amine, such as dimethylamine-d6.
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Aldehyde Formation: This amine is used to synthesize N,N-di(trideuteriomethyl)amino acetaldehyde.
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HWE Reaction: The deuterated acetaldehyde is then reacted with a phosphonate ylide, typically derived from triethyl phosphonoacetate, in the presence of a base. This reaction stereoselectively forms the trans double bond.
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Esterification: The resulting product is the target molecule, trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester. If the reaction is performed with a different phosphonoacetate ester, the corresponding ester is formed directly.
This approach provides a reliable route to the high-purity, isotopically labeled compound required for sensitive bioanalytical applications.
Conclusion
Trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester is more than just a chemical reagent; it is a sophisticated tool that empowers researchers to conduct high-precision ADME and pharmacokinetic studies. Its stable deuterium label provides a safe and effective means to trace metabolic pathways and to serve as an ideal internal standard for LC-MS/MS quantification. By enabling the generation of accurate, reliable, and reproducible data, this compound plays a critical role in the rigorous evaluation of drug candidates, ultimately contributing to the advancement of safer and more effective medicines.
References
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Baillie, T. A., & Tang, W. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1533-1547. [Link]
- Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Retrieved from a CIL-related source. The specific URL is not available in the search results, but the content reflects common knowledge in the field of stable isotope labeling.
-
Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1533-1547. [Link]
- BOC Sciences. (n.d.). Properties, Mechanisms and Applications of DM4-SMe. Retrieved from BOC Sciences product information.
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Pharmaffiliates. (n.d.). trans 4-Dimethylaminocrotonic Acid Methyl Ester. CAS No: 212776-19-7. Retrieved from Pharmaffiliates product catalog. [Link]
- Google Patents. (2016).
- The Royal Society of Chemistry. (n.d.). Supporting Information. This reference pertains to general laboratory techniques and characterization methods. The specific context is not directly about the target compound but provides examples of standard analytical procedures.
- AZoM. (n.d.). trans 4-Dimethylaminocrotonic acid methyl ester 500mg CAS No:212776-19-7.
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J&K Scientific. (n.d.). trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester. CAS 1259680-82-4. Retrieved from a supplier website, J&K Scientific (健竹科技). [Link]
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